molecular formula C10H12ClN B1589604 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 313673-94-8

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1589604
CAS No.: 313673-94-8
M. Wt: 181.66 g/mol
InChI Key: FMZMCEKXCHBLKI-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that contains a seven-membered ring with nitrogen and chlorine atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its structure is characterized by a benzene ring fused to an azepine ring, with a chlorine atom at the 7th position.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of Tolvaptan , a nonpeptide arginine vasopressin V2 receptor antagonist . This suggests that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine may interact with enzymes and proteins involved in the synthesis and function of vasopressin receptors.

Cellular Effects

Given its role as an intermediate in the synthesis of Tolvaptan , it may influence cell function by affecting the activity of vasopressin receptors. Vasopressin receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Tolvaptan , it may exert its effects at the molecular level through its involvement in the synthesis of vasopressin receptors. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tolvaptan , it may interact with enzymes or cofactors involved in the synthesis of vasopressin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups at the 7th position.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications:
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that compounds with similar structures may exhibit activity as anxiolytics or antidepressants. The presence of the chloro group and the tetrahydro structure may enhance interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of benzo[b]azepines, including 7-chloro variants, which showed promising results in modulating GABAergic activity. This modulation is crucial for developing new anxiolytic medications that could provide alternatives to existing treatments with fewer side effects .

Synthetic Chemistry

Reagent in Organic Synthesis:
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cyclization and substitution reactions. The versatility of this compound makes it valuable for creating libraries of compounds for drug discovery.

Synthetic Pathways:
Several synthetic routes have been developed to produce this compound efficiently. For example, one method involves the cyclization of appropriate precursors under acidic conditions to yield the desired tetrahydrobenzo[b]azepine structure .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzene ring or alterations in the tetrahydro moiety can significantly influence biological activity.

Research Findings:
A comprehensive SAR analysis revealed that modifications at position 7 (the chloro group) can enhance binding affinity to specific receptors while minimizing adverse effects. This insight is instrumental for medicinal chemists aiming to design new therapeutic agents based on this scaffold .

Toxicological Studies

While exploring its applications, it's essential to assess the safety profile of this compound. Preliminary toxicological studies indicate a relatively low toxicity profile compared to other compounds within the same chemical class.

Toxicity Assessment:
Studies conducted on animal models have shown that at therapeutic doses, there are minimal side effects observed. However, further research is required to establish comprehensive safety data before advancing to clinical trials .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZMCEKXCHBLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441009
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313673-94-8
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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